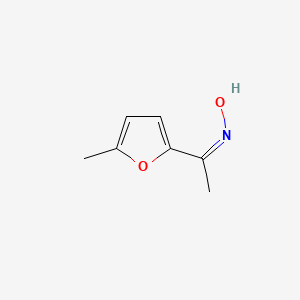

(5-Methylfuran-2-yl)(methyl) ketone oxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Oxime esters, like “(5-Methylfuran-2-yl)(methyl) ketone oxime”, are emerging as the first-line building blocks in modern heterocyclic chemistry . They can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride .Chemical Reactions Analysis

Oxime esters show high reaction activities in the N–O bond cleavage involved in organic transformation because of their weaker N–O σ bond . They act as both internal oxidants and a precursor which participates in the framework of the final product .Applications De Recherche Scientifique

Oxidation of 5-Hydroxymethylfurfural

Research on the oxidation of 5-hydroxymethylfurfural (HMF) to 2,5-diformylfuran and 2,5-furandicarboxylic acid under benign conditions reveals the potential of utilizing furanic compounds in renewable chemical synthesis. An optimized system using 2,2,6,6-tetramethyl-piperidin-1-oxyl (TEMPO) and CuCl achieved high yields, highlighting the efficiency of such oxidation processes in producing valuable chemical intermediates from biomass-derived compounds (Hansen et al., 2013).

Electrophilic and Nucleophilic Roles in Synthesis

The utilization of alpha-nitro ketone intermediates as both electrophiles and nucleophiles has been explored in the synthesis of drosophila nicotinic receptor probes. This innovative approach underscores the flexibility of ketone oximes in synthetic organic chemistry, enabling the creation of structurally complex and biologically relevant molecules (Zhang, Tomizawa, & Casida, 2004).

Palladium-Catalyzed C-H Alkylation

Methyl ketone oxime esters have been identified as excellent partners for C(sp(2))-C(sp(3)) bond formation via Pd-catalyzed aromatic C-H activation. This process serves as a foundation for the regioselective synthesis of substituted isoquinolines, illustrating the role of ketone oximes in facilitating complex molecular architectures through C-H functionalization strategies (Zhang, Lin, & Yang, 2014).

Asymmetric Synthesis of Heterocycles

The asymmetric intramolecular oxa-Michael reactions of α,β-unsaturated ketones, catalyzed by primary-secondary diamines, have been successfully applied to synthesize tetrahydrofurans/2H-pyrans with high enantioselectivity. This method highlights the potential of utilizing ketone oximes in asymmetric synthesis, providing access to enantiomerically enriched compounds which are valuable in medicinal chemistry and material science (Lu, Zou, & Zhao, 2013).

Mécanisme D'action

Oxime esters act as the efficient directing groups for the C–H activation reaction in aromatic or vinylic systems to construct new C–N bonds . N–O bond cleavage in these transformations is proceeded in metal-catalyzed or metal-free-catalyzed reduction of the N–O bond through the SET (single electron transfer) process to form intermediates .

Orientations Futures

Furan platform chemicals, including “(5-Methylfuran-2-yl)(methyl) ketone oxime”, have potential for diverse applications beyond fuels and plastics . They can be economically synthesized from biomass via furan platform chemicals (FPCs), showing the potential for a wide range of simple or complex chemicals .

Propriétés

IUPAC Name |

(NZ)-N-[1-(5-methylfuran-2-yl)ethylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-5-3-4-7(10-5)6(2)8-9/h3-4,9H,1-2H3/b8-6- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZNJITMIJAXIJG-VURMDHGXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(=NO)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)/C(=N\O)/C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl n-[(2s)-4-methyl-1-[[(2r)-4-methyl-1-[[(2s)-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate](/img/no-structure.png)

![5-[3,5-bis(trifluoromethyl)phenyl]furan-2-carboxylic Acid](/img/structure/B2703739.png)

![3-((3,4-dimethylphenyl)sulfonyl)-1-ethyl-2-imino-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2703740.png)

![tert-butyl N-[(4-methoxypiperidin-2-yl)methyl]carbamate](/img/structure/B2703742.png)

![5-[4-(2-Chloropropanoyl)piperazin-1-yl]-3-methyl-1,2-thiazole-4-carbonitrile](/img/structure/B2703760.png)